molecular formula C7H8N2O2S B2734122 3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 1483075-99-5

3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No. B2734122
M. Wt: 184.21
InChI Key: WHKZVHYUYIXOST-UHFFFAOYSA-N
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Description

“3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It’s an imidazole derivative, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the use of sulfuric acid derivatives as recyclable catalysts for synthesizing various polysubstituted imidazoles through condensation reactions under solvent-free conditions. These methodologies emphasize the importance of such compounds in generating a diverse array of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Tavakoli, Bagherneghad, & Niknam, 2012; Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Catalytic Applications in Organic Transformations

Research on water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands has shown that these complexes are active, selective, and recyclable catalysts for the intramolecular cyclization of γ-alkynoic acids. This transformation leads to enol-lactones under mild conditions, highlighting the role of such compounds in facilitating efficient and green catalytic processes (Tomás‐Mendivil et al., 2013).

Advanced Material Synthesis

The synthesis of fullerene C60 monoadducts through the cyclopropanation of C60 with sulfonium ylides has been reported, demonstrating the utility of sulfanylidenes in creating novel materials with potential applications in nanotechnology and materials science (Nikolaev, Davidovich, & Piotrovskii, 2016).

Novel Synthesis Methods

Studies have also focused on the development of new synthetic routes for carboxylic acid derivatives, including the functionalization of imidazole compounds. These methods provide essential insights into constructing complex molecules with potential applications in drug discovery and synthesis (Clerici, Gelmi, & Pocar, 1999).

properties

IUPAC Name

3-cyclopropyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12)9(5)4-1-2-4/h3-4H,1-2H2,(H,8,12)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZVHYUYIXOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CNC2=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid

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